

reactivity of the amino group in 2-Amino-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

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An In-depth Technical Guide to the Reactivity of the Amino Group in **2-Amino-5-bromo-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

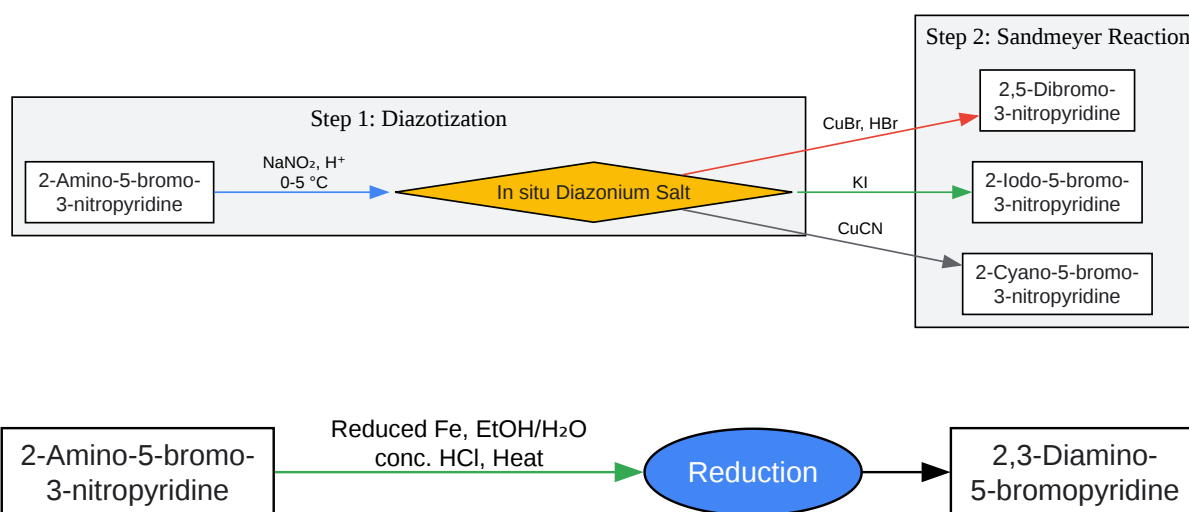
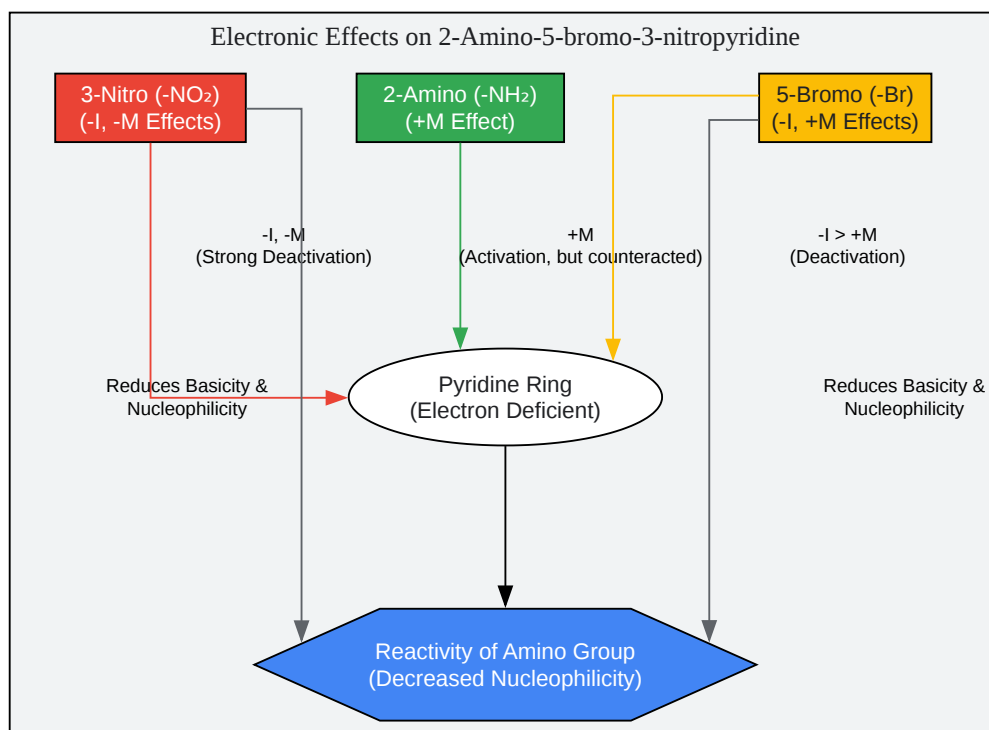
Abstract

2-Amino-5-bromo-3-nitropyridine is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries.^[1] Its molecular architecture, featuring a pyridine core substituted with an amino, a bromo, and a nitro group, provides a unique reactivity profile.^[1] The interplay of the electron-donating amino group with the strongly electron-withdrawing nitro and bromo groups governs the molecule's chemical behavior. This technical guide offers a comprehensive exploration of the reactivity of the 2-amino group, focusing on its role in key synthetic transformations. It provides detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for scientists leveraging this versatile building block.

Core Principles of Reactivity

The reactivity of the amino group in **2-Amino-5-bromo-3-nitropyridine** is fundamentally influenced by the electronic landscape of the pyridine ring. The presence of a nitro group at the 3-position and a bromine atom at the 5-position, both of which are electron-withdrawing, significantly deactivates the pyridine ring. This deactivation has a profound effect on the

nucleophilicity and basicity of the 2-amino group, making it less reactive than the amino group in unsubstituted 2-aminopyridine. However, this attenuated reactivity allows for controlled and selective transformations, making it a valuable synthetic precursor.[1][2]



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